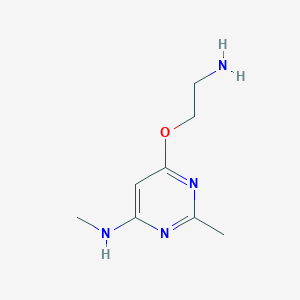

6-(2-aminoethoxy)-N,2-dimethylpyrimidin-4-amine

描述

6-(2-Aminoethoxy)-N,2-dimethylpyrimidin-4-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a 2-aminoethoxy group at position 6, an N-methyl group at position 4, and a methyl group at position 2. This compound belongs to a class of aminopyrimidines, which are widely studied for their biological activity, particularly in kinase inhibition and antimicrobial applications .

属性

IUPAC Name |

6-(2-aminoethoxy)-N,2-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-6-11-7(10-2)5-8(12-6)13-4-3-9/h5H,3-4,9H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHMUKJGROMDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCCN)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生化分析

Biochemical Properties

6-(2-aminoethoxy)-N,2-dimethylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a spacer/linker in the synthesis of bioconjugate materials for drug delivery and protein labeling. Additionally, it is employed as a receptor chain in the preparation of carboxamidoquinoline-based water-soluble, ratiometric fluorescent zinc sensors. These interactions highlight its versatility and importance in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to increase cytosolic free calcium levels in hippocampal neuronal cells, which can impact calcium-dependent cellular processes. This compound’s ability to modulate cellular signaling pathways makes it a valuable tool in studying cellular functions and mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as a receptor chain in the preparation of fluorescent zinc sensors, indicating its role in binding interactions with zinc ions Additionally, it is involved in enzyme inhibition or activation, which can lead to changes in gene expression and cellular functions

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. The compound is known to be stable in closed containers and can be stored indefinitely under appropriate conditions. Long-term effects on cellular function have been observed in in vitro studies, where it has shown consistent activity over extended periods. Understanding these temporal effects is essential for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, while lower doses may have beneficial effects on cellular functions. It is important to determine the optimal dosage for specific applications to minimize toxicity and maximize efficacy. Threshold effects and dose-response relationships are critical considerations in preclinical research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is known to be involved in the metabolism of phenylalanine and phosphonate compounds. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It is transported by specific transporters and binding proteins that facilitate its localization and accumulation in target tissues. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and distribution in vivo.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is known to localize in specific cellular compartments, such as the endoplasmic reticulum, where it can modulate calcium signaling pathways. Targeting signals and post-translational modifications play a role in directing the compound to specific organelles, influencing its biochemical activity.

相似化合物的比较

Table 1: Key Structural Analogues and Their Properties

*Calculated based on molecular formula C₉H₁₆N₄O.

Crystallographic and Hydrogen-Bonding Behavior

- This compound: While direct crystallographic data are unavailable, related compounds like N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (CAS: Not provided) demonstrate intramolecular N–H⋯N hydrogen bonds that stabilize the pyrimidine ring conformation .

- 6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine: The dimethoxyethyl group introduces steric hindrance, reducing hydrogen-bonding capacity compared to aminoethoxy derivatives .

- N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Exhibits C–H⋯O and C–H⋯π interactions in its crystal lattice, which are absent in compounds with smaller substituents like methyl or methoxy groups .

准备方法

Nucleophilic Substitution on 2-Amino-4,6-Dichloropyrimidine

A well-documented approach involves the reaction of 2-amino-4,6-dichloropyrimidine with aminoethanol derivatives or other nucleophiles under basic conditions to selectively substitute the chlorine at the 6-position with the 2-aminoethoxy group.

- Reaction conditions: Typically, the reaction is carried out in the presence of a base such as triethylamine at elevated temperatures (80–90 °C), often under solvent-free or minimal solvent conditions.

- Outcome: High yields of substituted 2-aminopyrimidine derivatives are obtained with good regioselectivity.

- Reference: Synthesis of 2-aminopyrimidine derivatives by fusion of 2-amino-4,6-dichloropyrimidine with amines has been reported with yields up to 90%.

Reductive Amination Approach

This method involves the formation of an imine intermediate between a 6-substituted pyrimidinyl aldehyde and an amine, followed by reduction to yield the aminoalkoxy-substituted pyrimidine.

- Advantages: Allows introduction of diverse aminoalkoxy groups.

- Typical reagents: Sodium cyanoborohydride or other mild reducing agents.

- Limitations: Requires precursor aldehydes and careful control of reaction conditions to avoid over-reduction.

- Note: This method is more common for N-substituted derivatives such as 6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine.

Multi-Step Synthesis Starting from 2-Amino-4,6-Dimethoxypyrimidine

This compound can be prepared by functionalizing 2-amino-4,6-dimethoxypyrimidine through nucleophilic substitution or ether cleavage followed by introduction of the aminoethoxy group.

- Preparation of 2-amino-4,6-dimethoxypyrimidine: Synthesized via cyclization of guanidine nitrate with diethyl malonate derivatives, followed by methylation using dimethyl carbonate as a green methylating agent.

- Functionalization: The methoxy groups can be selectively substituted or transformed to introduce the 2-aminoethoxy group.

- Reaction conditions: Heating under reflux, use of alkali such as trimethylamine, and vacuum degassing improve yields and purity.

Detailed Stepwise Synthesis Example (Based on Related Pyrimidine Preparation)

Research Findings and Optimization Notes

- Use of dimethyl carbonate as a methylating agent is environmentally favorable, reducing waste and energy consumption compared to traditional methyl iodide or dimethyl sulfate methylation.

- Reaction temperature and pressure in methylation steps critically influence yield and purity; optimal conditions are around 100°C and 2–4 MPa pressure.

- The choice of base (e.g., trimethylamine) and solvent (chlorobenzene or methanol) affects the substitution efficiency and by-product formation.

- Vacuum degassing during cyclization improves reaction completeness and product isolation.

- Purification by recrystallization from ethyl acetate enhances the purity of the final compound, removing organic salts and impurities.

Summary Table of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Reaction Time | Yield/Remarks |

|---|---|---|---|---|---|

| Cyclization | Guanidine nitrate + diethyl malonate + NaOMe | 40–68 | Atmospheric | 3.5 hours | High yield; intermediate formation |

| Methylation | Dimethyl carbonate | 100–200 | 2–4 | 4–20 hours | Green method; moderate to high yield |

| Nucleophilic substitution | Aminoethanol + base (triethylamine) | 80–90 | Atmospheric | 3–5 hours | High yield; selective substitution |

| Purification | Recrystallization in ethyl acetate | 70–90 (reflux) | Atmospheric | 0.5 hours reflux + cooling | High purity product |

常见问题

Basic: What are the optimal synthetic routes for 6-(2-aminoethoxy)-N,2-dimethylpyrimidin-4-amine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves nucleophilic substitution at the pyrimidine ring. A common approach is reacting 6-chloro-N,2-dimethylpyrimidin-4-amine with 2-aminoethanol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO at 80–100°C . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of chloro precursor to aminoethoxy reagent) and inert atmosphere to prevent oxidation of the amine group. Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or recrystallization (ethanol/water) ensures >95% purity .

Basic: What spectroscopic and crystallographic methods are critical for structural validation?

Answer:

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl groups at δ 2.3–2.5 ppm, aminoethoxy protons at δ 3.4–3.8 ppm) .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond angles and hydrogen-bonding networks. For example, the aminoethoxy chain often forms intramolecular N–H⋯N bonds with the pyrimidine ring, stabilizing the conformation .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. 196.2 g/mol) and detects fragmentation patterns .

Intermediate: How can researchers design assays to evaluate the biological activity of this compound?

Answer:

- Antimicrobial Assays : Use microbroth dilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare activity to analogs like 6-cyclopropyl-N-(2,4-dimethoxyphenyl)-5-fluoropyrimidin-4-amine .

- Target Identification : Employ SPR (surface plasmon resonance) to assess binding to kinases or DNA gyrase, common targets for pyrimidine derivatives .

Advanced: What strategies mitigate low yields in large-scale synthesis?

Answer:

- Continuous Flow Reactors : Reduce reaction time and improve mixing efficiency (e.g., 30-minute residence time at 90°C) .

- Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution kinetics .

- Byproduct Analysis : Monitor chloro-precursor hydrolysis via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to adjust reagent ratios .

Advanced: How can computational modeling predict electronic properties and binding modes?

Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., EGFR kinase). The aminoethoxy group’s flexibility allows multiple binding poses .

- DFT Calculations : Gaussian09 optimizes geometry and calculates HOMO-LUMO gaps (e.g., ~4.2 eV for the pyrimidine core), indicating redox activity .

- MD Simulations : GROMACS models solvation effects, showing stability in aqueous PBS buffer over 50 ns trajectories .

Advanced: How should researchers address contradictions between experimental and computational data?

Answer:

- Variable Analysis : Re-examine solvent effects (e.g., DMSO vs. water) on conformational stability, which DFT may underestimate .

- Error Margins : Compare crystallographic bond lengths (e.g., C–N = 1.34 Å) with computational values (±0.02 Å tolerance) .

- Multi-Method Validation : Cross-validate NMR chemical shifts with ACD/Labs predictors and IR spectra for functional groups .

Advanced: What structural modifications enhance bioactivity while maintaining stability?

Answer:

- Substituent Engineering : Replace the methyl group with trifluoromethyl (increases lipophilicity) or methoxy (enhances H-bonding) .

- Side-Chain Rigidity : Introduce cyclic amines (e.g., piperidine) to the aminoethoxy chain to reduce entropy loss on binding .

- Prodrug Design : Acetylate the amine group to improve bioavailability, with enzymatic cleavage in vivo .

Advanced: How to characterize degradation products under stress conditions?

Answer:

- Forced Degradation : Expose to 0.1M HCl (hydrolysis), H₂O₂ (oxidation), or UV light (photolysis) .

- LC-MS/MS : Identify major degradation products (e.g., deaminated or N-oxide derivatives) using a Q-TOF instrument .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data (40–60°C) .

Expert: What crystallographic challenges arise from polymorphism or twinning?

Answer:

- Twinning Detection : Use PLATON to analyze intensity statistics. For twinned data, refine with SHELXL’s TWIN/BASF commands .

- Disorder Modeling : Split occupancy for flexible aminoethoxy chains (e.g., 50:50 disorder) and restrain ADP similarity .

- Validation Tools : Check R₁/wR₂ convergence (<5% discrepancy) and report alerts from checkCIF .

Expert: How to validate analytical methods for regulatory compliance?

Answer:

- HPLC Validation : Assess linearity (R² > 0.999), LOD/LOQ (≤0.1 µg/mL), and precision (%RSD < 2) per ICH Q2(R1) .

- Forced Degradation Specificity : Ensure baseline separation of degradation peaks from the API .

- Cross-Lab Reproducibility : Collaborate with independent labs using SOPs from ’s comparative framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。